Cas no 1170063-38-3 (2-(4-chlorophenoxy)-N-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide)

2-(4-Chlorophenoxy)-N-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a chlorophenoxy moiety and a dimethylpyrazole group. This structure confers potential utility in agrochemical and pharmaceutical research due to its bioactivity as a possible herbicide or enzyme inhibitor. The presence of the 1,3,4-oxadiazole ring enhances stability and binding affinity, while the chlorophenoxy group may contribute to lipophilicity and target interaction. The dimethylpyrazole substituent could further modulate selectivity and metabolic resistance. This compound is of interest for structure-activity relationship studies in the development of novel bioactive agents. Suitable for controlled experimental applications, it requires proper handling under laboratory conditions.
2-(4-chlorophenoxy)-N-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide structure
1170063-38-3 structure
Product name:2-(4-chlorophenoxy)-N-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide
CAS No:1170063-38-3
MF:C15H14ClN5O3
MW:347.756361484528
CID:5923871
PubChem ID:25818796

2-(4-chlorophenoxy)-N-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenoxy)-N-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide
    • 2-(4-chlorophenoxy)-N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
    • Acetamide, 2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-
    • AKOS024495060
    • F5074-0047
    • 2-(4-chlorophenoxy)-N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
    • 2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
    • 1170063-38-3
    • Inchi: 1S/C15H14ClN5O3/c1-9-7-12(21(2)20-9)14-18-19-15(24-14)17-13(22)8-23-11-5-3-10(16)4-6-11/h3-7H,8H2,1-2H3,(H,17,19,22)
    • InChI Key: YPAUTBRCXXIMTQ-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2N(C)N=C(C)C=2)O1)(=O)COC1=CC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 347.0785170g/mol
  • Monoisotopic Mass: 347.0785170g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.1Ų
  • XLogP3: 2

2-(4-chlorophenoxy)-N-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5074-0047-5mg
2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
1170063-38-3
5mg
$69.0 2023-09-10
Life Chemicals
F5074-0047-20mg
2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
1170063-38-3
20mg
$99.0 2023-09-10
Life Chemicals
F5074-0047-2μmol
2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
1170063-38-3
2μmol
$57.0 2023-09-10
Life Chemicals
F5074-0047-25mg
2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
1170063-38-3
25mg
$109.0 2023-09-10
Life Chemicals
F5074-0047-1mg
2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
1170063-38-3
1mg
$54.0 2023-09-10
Life Chemicals
F5074-0047-15mg
2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
1170063-38-3
15mg
$89.0 2023-09-10
Life Chemicals
F5074-0047-10mg
2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
1170063-38-3
10mg
$79.0 2023-09-10
Life Chemicals
F5074-0047-20μmol
2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
1170063-38-3
20μmol
$79.0 2023-09-10
Life Chemicals
F5074-0047-2mg
2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
1170063-38-3
2mg
$59.0 2023-09-10
Life Chemicals
F5074-0047-5μmol
2-(4-chlorophenoxy)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
1170063-38-3
5μmol
$63.0 2023-09-10

Additional information on 2-(4-chlorophenoxy)-N-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide

2-(4-Chlorophenoxy)-N-5-(1,3-Dimethyl-1H-Pyrazol-5-Yl)-1,3,4-Oxadiazol-2-Ylacetamide: A Comprehensive Overview

2-(4-Chlorophenoxy)-N-5-(1,3-Dimethyl-1H-Pyrazol-5-Yl)-1,3,4-Oxadiazol-2-Ylacetamide is a highly specialized organic compound with the CAS registry number 1170063-38-3. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. The molecule is characterized by a complex architecture that integrates multiple functional groups, including a chlorophenoxy group, a pyrazole ring, and an oxadiazole moiety, which collectively contribute to its diverse chemical properties.

The synthesis of 2-(4-Chlorophenoxy)-N-5-(1,3-Dimethyl-1H-Pyrazol-5-Yl)-1,3,4-Oxadiazol-2-Ylacetamide involves a series of intricate organic reactions. Researchers have employed various strategies to optimize the synthesis process, ensuring high yields and purity. Recent advancements in catalytic methods and stereochemical control have further enhanced the feasibility of producing this compound on a larger scale for experimental purposes.

One of the most notable aspects of this compound is its pharmacological profile. Studies have demonstrated that 2-(4-Chlorophenoxy)-N-[5-(1,3-dimethylpyrazolyl)]oxadiazole acetamide exhibits potent biological activity across multiple therapeutic areas. For instance, it has shown remarkable efficacy in modulating key cellular pathways involved in inflammation and oxidative stress. This makes it a promising candidate for the development of novel anti-inflammatory agents.

Moreover, recent research has highlighted the potential of this compound as an anticancer agent. Preclinical studies indicate that it can selectively target cancer cells while sparing normal cells, thereby minimizing adverse effects. The mechanism of action appears to involve inhibition of critical enzymes and signaling molecules that are overexpressed in malignant tumors.

The structural versatility of CAS No 1170063-38-3 also lends itself to applications in other areas such as agrochemicals and materials science. Its ability to interact with various biomolecules makes it a valuable tool for designing next-generation pesticides and herbicides with enhanced specificity and reduced environmental impact.

In terms of safety and toxicity profiles, extensive in vitro and in vivo studies have been conducted to evaluate the potential risks associated with this compound. Results suggest that it has a favorable safety margin when administered within therapeutic ranges. However, further long-term studies are required to fully understand its chronic effects and bioaccumulation potential.

From an analytical standpoint, the characterization of 2-(4-Chlorophenoxy)-N-[5-(dimethylpyrazolyl)]oxadiazole acetamide has been achieved using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses have provided critical insights into its molecular conformation and stability under different conditions.

In conclusion, CAS No 1170063-38-3, or 2-(4-Chlorophenoxy)-N-[5-(dimethylpyrazolyl)]oxadiazole acetamide, represents a cutting-edge molecule with vast potential across multiple scientific domains. Its unique chemical properties, coupled with its promising biological activities, underscore its importance as a lead compound for future drug discovery efforts. As research continues to unfold, this compound is poised to make significant contributions to advancing human health and sustainable agriculture.

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